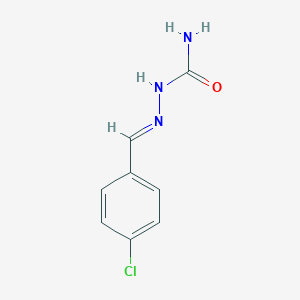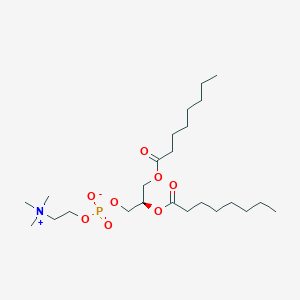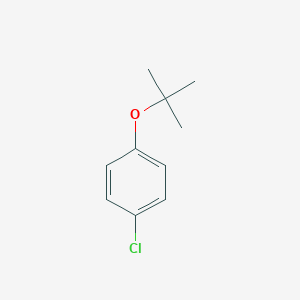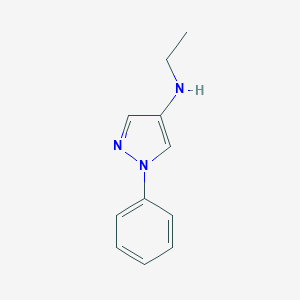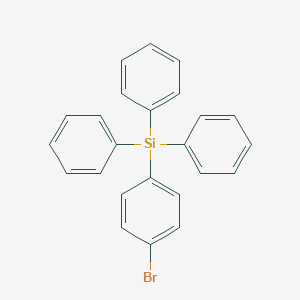
(4-Bromophenyl)triphenylsilane
描述
(4-Bromophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19BrSi It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a silicon atom that is connected to three additional phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 4-bromophenylmagnesium bromide (a Grignard reagent) under an inert atmosphere. The reaction typically proceeds as follows:
Preparation of 4-bromophenylmagnesium bromide: This is achieved by reacting 4-bromobromobenzene with magnesium in anhydrous ether.
Reaction with triphenylsilane: The prepared Grignard reagent is then reacted with triphenylsilane to form this compound.
The reaction conditions generally include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and Grignard reactions are applied. Industrial processes would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Conditions typically involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often carried out in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include (4-alkoxyphenyl)triphenylsilane or (4-aminophenyl)triphenylsilane.
Cross-Coupling Reactions: Products include biaryl compounds with various substituents.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenyl groups.
科学研究应用
(4-Bromophenyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and in cross-coupling reactions to form new carbon-carbon bonds.
Material Science: It is utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Biology and Medicine: While specific biological applications are less documented, organosilicon compounds are generally explored for their potential in drug delivery and as bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Bromophenyl)triphenylsilane in chemical reactions involves the reactivity of the bromine atom and the silicon-phenyl bonds. The bromine atom can undergo nucleophilic substitution, while the silicon-phenyl bonds can participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Tetrakis(4-bromophenyl)silane: Contains four bromophenyl groups attached to a silicon atom.
Bis(4-bromophenyl)diphenylsilane: Contains two bromophenyl groups and two phenyl groups attached to a silicon atom.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.
Uniqueness
(4-Bromophenyl)triphenylsilane is unique due to the presence of a single bromophenyl group, which provides specific reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
属性
IUPAC Name |
(4-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZSLJULKCKKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304978 | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18737-40-1 | |
| Record name | 18737-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
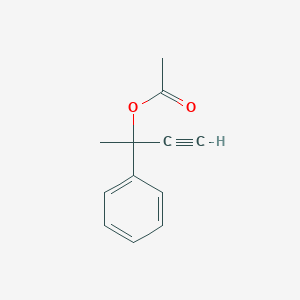
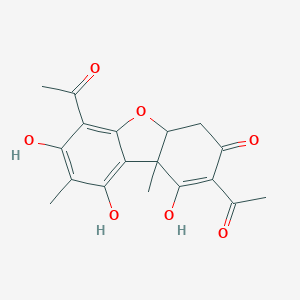
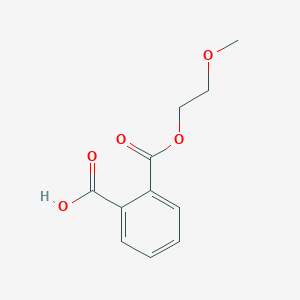
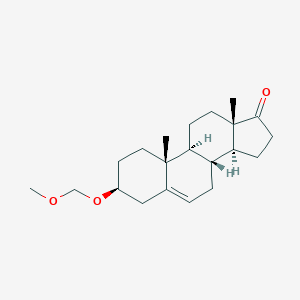
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)

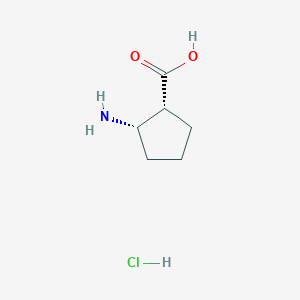
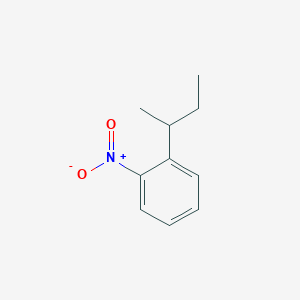
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)

